molecular formula C13H15ClO3S B1326047 Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate CAS No. 951886-85-4

Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate

Cat. No.: B1326047
CAS No.: 951886-85-4
M. Wt: 286.77 g/mol
InChI Key: QQINEMKKDYRFHQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate is an organic compound with a complex structure that includes a chlorinated phenyl ring and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of a methylthio group. The final step involves the esterification of the butanoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the butanoate ester can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate: shares structural similarities with other chlorinated phenyl compounds and butanoate esters.

    Ethyl 4-(2-Bromo-4-(methylthio)phenyl)-4-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-(2-Chloro-4-(ethylthio)phenyl)-4-oxobutanoate: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

The unique combination of a chlorinated phenyl ring and a methylthio group in this compound provides distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3S/c1-3-17-13(16)7-6-12(15)10-5-4-9(18-2)8-11(10)14/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQINEMKKDYRFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224560
Record name Ethyl 2-chloro-4-(methylthio)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-85-4
Record name Ethyl 2-chloro-4-(methylthio)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-(methylthio)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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